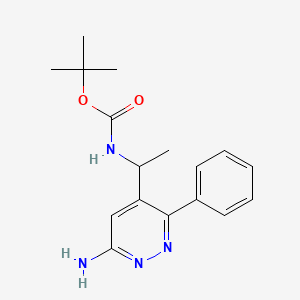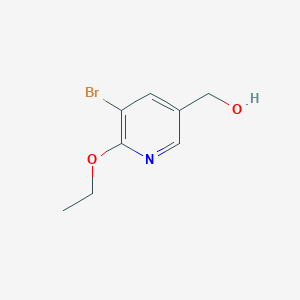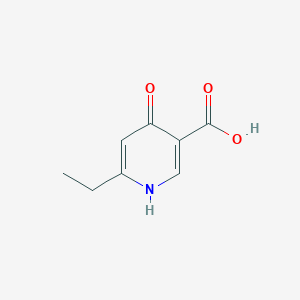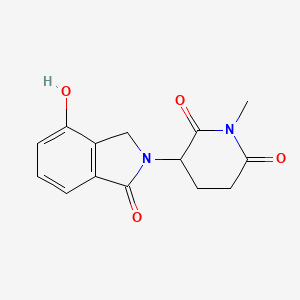
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione is an organic compound with the chemical formula C15H16N2O4. It is a solid crystal, soluble in water and organic solvents. This compound is mainly used in the synthesis of drugs, dyes, and polymer compounds. Its molecular structure contains hydroxyl and ketone groups, which confer redox and reactivity properties, making it valuable in organic synthesis .
Preparation Methods
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione can be synthesized through various methods. One common synthetic route involves using isoindole, p-nitrophenol, piperidine, and tetraethyl malonate as raw materials. These reactants undergo a series of chemical reactions to yield the target product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione include:
Lenalidomide: A derivative with similar structural features but different biological activities.
Thalidomide: Another structurally related compound with distinct pharmacological properties.
Pomalidomide: Shares a similar core structure but has unique therapeutic applications.
The uniqueness of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione lies in its specific combination of functional groups, which confer distinct reactivity and biological activities .
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(18)6-5-10(14(15)20)16-7-9-8(13(16)19)3-2-4-11(9)17/h2-4,10,17H,5-7H2,1H3 |
InChI Key |
NLEHCYDQIHRHGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


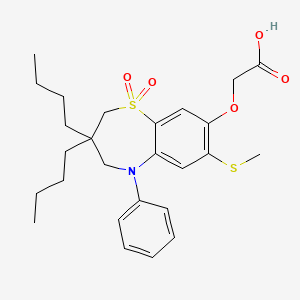
![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
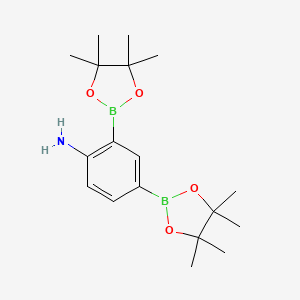
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)

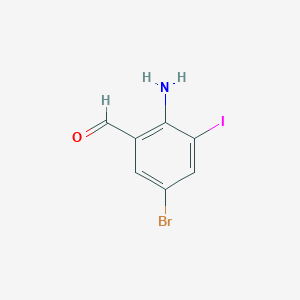
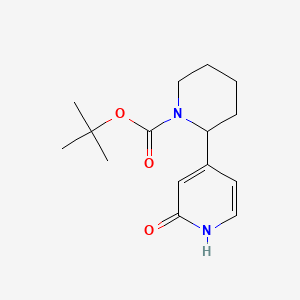
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
